molecular formula C6H6BrNO2S B1425766 Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate CAS No. 1375065-91-0

Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate

Cat. No.: B1425766
CAS No.: 1375065-91-0
M. Wt: 236.09 g/mol
InChI Key: HBRYMHKKLRQFBO-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate (CAS: 1375065-91-0) is a brominated thiazole ester with the molecular formula C₆H₆BrNO₂S and a molecular weight of 236.08 g/mol . The compound features a 1,3-thiazole core substituted with a bromine atom at the 5-position and an ester-linked methyl acetate group at the 2-position. Its structural uniqueness lies in the combination of a sulfur-nitrogen heterocycle, a reactive bromine substituent, and an ester moiety, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-10-6(9)2-5-8-3-4(7)11-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRYMHKKLRQFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of this compound.

Biological Activity

Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate is a thiazole derivative that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in numerous bioactive compounds. The presence of the bromine atom at the 5-position enhances the compound's reactivity and potential biological activity. The ester functional group contributes to its solubility and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties:

  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of thiazoles to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Minimum Inhibitory Concentration (MIC) : In one study, this compound showed promising results against various bacterial strains. For instance, it exhibited an MIC value of approximately 0.0195 mg/mL against E. coli, indicating strong antibacterial activity .
Microorganism MIC (mg/mL) Activity
E. coli0.0195Strong antibacterial
Bacillus mycoides0.0048Strong antibacterial
Candida albicans0.039Moderate antifungal

Anticancer Activity

Thiazole derivatives have also been extensively studied for their anticancer properties:

  • Cell Lines Tested : this compound was evaluated against several cancer cell lines, including HCT-15 (colon carcinoma) and HepG2 (liver cancer).
  • IC50 Values : The compound displayed an IC50 value of less than 10 µM in various assays, indicating potent cytotoxicity comparable to standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural features:

  • Bromine Substitution : The presence of bromine at the 5-position enhances the compound's interaction with cellular targets.
  • Electron-Donating Groups : Substituents that donate electrons can increase cytotoxicity by stabilizing reactive intermediates during metabolic activation.

Study on Thiazole Derivatives

A study conducted by researchers synthesized a series of thiazole derivatives, including this compound. They found that compounds with halogen substitutions exhibited enhanced activity against various cancer cell lines compared to unsubstituted analogs .

In Vivo Studies

In vivo studies are necessary to confirm the efficacy observed in vitro. Preliminary animal model studies have shown that thiazole derivatives can significantly reduce tumor sizes in xenograft models when administered at specific dosages .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Thiazole derivatives, including methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate, have demonstrated significant antimicrobial properties. Research indicates that compounds with thiazole moieties exhibit activity against a range of pathogens, including bacteria and fungi. For instance, a study highlighted the antibacterial efficacy of synthesized thiazole compounds against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for several thiazole derivatives were evaluated, showing promising results.

CompoundBacteriaMIC (µg/mL)
This compoundStaphylococcus aureus125
This compoundE. coli250
Standard (Oxytetracycline)Staphylococcus aureus62.5

Anti-inflammatory Properties

This compound has been investigated for its potential anti-inflammatory effects. Thiazole compounds are known to inhibit p38 MAP kinase and TNF-alpha production, which are critical mediators in inflammatory responses . These properties make it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Agricultural Applications

Herbicidal Activity

Thiazole derivatives have been explored for their herbicidal properties. The structural features of this compound contribute to its effectiveness in inhibiting weed growth. Research has shown that thiazole-based compounds can act as selective herbicides by targeting specific biochemical pathways in plants .

Material Science

Functional Dyes

The unique chemical structure of this compound allows it to be utilized in the synthesis of functional dyes. These dyes are important in various industries, including textiles and plastics, due to their vibrant colors and stability . The incorporation of thiazole moieties into dye structures enhances their photostability and colorfastness.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial activity of various thiazole derivatives, this compound displayed significant inhibition against both Bacillus cereus and Pseudomonas aeruginosa. The results indicated that modifications in the thiazole ring could enhance antibacterial activity, suggesting a pathway for developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

A study investigating the anti-inflammatory properties of thiazole derivatives found that this compound effectively reduced TNF-alpha levels in vitro. This suggests its potential use as a therapeutic agent in managing chronic inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Thiazole Esters

Methyl 2-(4-Chloro-1,3-thiazol-2-yl)acetate
  • Molecular Formula: C₆H₆ClNO₂S
  • Key Differences :
    • Substitution pattern: Chlorine at the 4-position of the thiazole ring instead of bromine at the 5-position.
    • Reduced molecular weight (MW: 215.64 g/mol ) and altered electronic properties due to chlorine’s smaller atomic radius and lower electronegativity compared to bromine .
    • Applications : The 4-chloro derivative may exhibit distinct reactivity in cross-coupling reactions, as chloro groups are less susceptible to nucleophilic displacement than bromo groups.
Methyl 2-(5-Chloro-1,3-thiazol-2-yl)acetate
  • CAS : 1363381-03-6
  • Key Differences: Chlorine replaces bromine at the 5-position, reducing steric bulk and altering lipophilicity. Potential differences in biological activity, as halogen position significantly impacts interactions with target proteins (e.g., protease inhibition) .
Table 1: Comparison of Halogen-Substituted Thiazole Esters
Compound Substituent (Position) Molecular Weight Reactivity Notes
Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate Br (5) 236.08 High reactivity in Suzuki couplings
Methyl 2-(4-chloro-1,3-thiazol-2-yl)acetate Cl (4) 215.64 Lower leaving-group ability
Methyl 2-(5-chloro-1,3-thiazol-2-yl)acetate Cl (5) 211.67 Reduced steric hindrance vs. bromine

Heterocycle-Modified Analogs

Methyl 2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetate
  • Molecular Formula : C₅H₅BrN₂O₂S
  • Key Differences: Replacement of the 1,3-thiazole with a 1,2,4-thiadiazole ring. Altered electronic properties due to the additional nitrogen atom and different ring geometry. Potential applications in agrochemicals, as thiadiazoles are known for fungicidal activity .
Ethyl 2-(5-Benzoxazol-2-ylamino)-1H-tetrazol-1-yl) Acetate
  • Key Differences: Incorporation of a tetrazole ring and benzoxazole moiety.

Physicochemical Properties

  • Crystal packing in brominated thiazoles (e.g., hydrogen-bonded dimers in ) differs from chloro derivatives, influencing melting points and crystallinity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation of a thiazole precursor. For example, ethyl bromoacetate is commonly used as an alkylating agent in nucleophilic substitution reactions with thiazole derivatives . Optimization involves adjusting solvent polarity (e.g., DMF or THF), reaction temperature (typically 60–80°C), and catalyst selection (e.g., K₂CO₃ as a base). Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methyl ester group (COOCH₃) appears as a singlet near δ 3.7 ppm in ¹H NMR, while the thiazole ring protons resonate between δ 7.2–8.5 ppm. The bromine atom deshields adjacent carbons, leading to distinct ¹³C NMR signals .
  • Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should align with the molecular weight (249.10 g/mol for C₆H₆BrNO₂S). Fragmentation patterns (e.g., loss of COOCH₃ or Br) confirm structural integrity .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, and S percentages (e.g., C: 29.06%, H: 2.44%, N: 5.66%, S: 12.94%) .

Q. What safety precautions are essential when handling brominated thiazole derivatives like this compound?

  • Methodological Answer : Brominated compounds require strict PPE (gloves, lab coat, goggles) due to potential skin/eye irritation and toxicity. Work in a fume hood to avoid inhalation of volatile byproducts. Waste disposal must comply with halogenated organic waste protocols. Emergency measures: For spills, use inert absorbents (vermiculite); for exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound, and what software tools are recommended for data refinement?

  • Methodological Answer : SC-XRD provides unambiguous confirmation of bond lengths, angles, and stereochemistry. For data collection, use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–273 K. Refinement via SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) ensures accurate modeling of thermal parameters and electron density maps. ORTEP-3 is ideal for visualizing molecular geometry and generating publication-quality figures .

Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splitting or MS fragmentation) during characterization?

  • Methodological Answer :

  • NMR Anomalies : Use 2D techniques (COSY, HSQC) to assign coupling patterns. For example, vicinal coupling in the thiazole ring (J ≈ 3–5 Hz) might split signals; deuterated solvents (DMSO-d₆, CDCl₃) reduce interference .
  • MS Fragmentation : Compare experimental data with computational predictions (e.g., using MassFrontier). Isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) should align with theoretical distributions .

Q. What strategies improve yield in multi-step syntheses involving this compound as an intermediate?

  • Methodological Answer :

  • Step Optimization : For cyclization steps (e.g., forming the thiazole ring), use high-purity reagents and inert atmospheres (N₂/Ar) to prevent oxidation.
  • Catalyst Screening : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing bromine may require ligands like PPh₃ to enhance efficiency .
  • Byproduct Mitigation : Employ scavenger resins (e.g., QuadraSil MP for Pd removal) or fractional distillation for volatile impurities .

Q. How can computational chemistry aid in predicting the reactivity or biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes in benzothiazole-based drug candidates) .
  • DFT Calculations : Gaussian 09 can predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites for functionalization .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting elemental analysis results (e.g., carbon percentage deviations >0.5%)?

  • Methodological Answer : Re-run combustion analysis to exclude hygroscopicity errors. Cross-validate with X-ray photoelectron spectroscopy (XPS) for elemental composition. If deviations persist, assess synthetic purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Application-Oriented Questions

Q. What are the design principles for synthesizing this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Introduce substituents at the 5-bromo position (e.g., aryl groups via cross-coupling) to modulate lipophilicity and target binding. Pharmacophore modeling (e.g., using Phase) identifies critical hydrogen bond acceptors (e.g., thiazole N) and hydrophobic regions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate
Reactant of Route 2
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Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate

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